![molecular formula C6H3F3INO B1408089 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1227512-42-6](/img/structure/B1408089.png)
3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine
Overview
Description
3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is a pyridine derivative . It is a heterocyclic building block with useful applications in catalysis, drug design, molecular recognition, and natural product synthesis . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine, are synthesized for use in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is C6H3F3INO . The InChI code is 1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12) .Chemical Reactions Analysis
5-Iodo-2-(trifluoromethyl)pyridine is a useful reactant for metal-catalyzed organic reactions . The synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE from 5-Amino-2-(trifluoromethyl)pyridine has been reported .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is 289 . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFLHCRNDVUFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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